Paeonol, a bioactive compound derived from the root bark of Paeonia suffruticosa, has been extensively used in traditional Chinese medicine. It is known for its anti-inflammatory, antioxidant, and cardiovascular protective activities. The compound has been a subject of numerous studies due to its therapeutic potential in various diseases, particularly in the context of cardiovascular health210. This comprehensive analysis aims to elucidate the mechanism of action of paeonol and its applications across different fields, drawing from the findings of recent research.
A novel synthesis of (+)-Paeonilactone B, a related monoterpene lactone, utilizing a Telescoped Intramolecular Michael/Olefination (TIMO) sequence has been described. [] This method involves a palladium-catalysed reaction, proceeding through a π-allyl intermediate, and allows for the production of the enantiomerically pure form of the compound. [] While this method focuses on Paeonilactone B, it may provide insights into potential synthetic pathways for Paeonilactone C.
Paeonol's ability to modulate key signaling pathways has significant implications for cardiovascular health. It has been reported to improve endothelial injury, reduce inflammation, ameliorate oxidative stress, suppress vascular smooth muscle cell proliferation, and repress platelet activation10. These effects collectively contribute to its potential as a treatment for atherosclerosis and other cardiovascular diseases.
The anti-inflammatory and antioxidant properties of paeonol are beneficial in various inflammatory conditions. Its clinical applications have been mainly focused on these activities, with approved dosage forms including tablets, injections, and external preparations2. Paeonol's modulation of inflammatory cytokines and oxidative stress markers suggests its utility in conditions like periodontitis5.
Paeonol's neuroprotective effects are evident in its ability to prevent excitotoxicity in neuronal cells. By inhibiting apoptotic signaling pathways and upregulating protective pathways like p-ERK, paeonol shows promise as a neuroprotective agent, potentially applicable in neurodegenerative diseases7.
The compound has also been investigated for its role in reducing toxicities induced by antineoplastic agents. Paeonol's protective effect against epirubicin-induced hepatotoxicity in tumor-bearing mice suggests its potential as an adjunct therapy to mitigate the side effects of chemotherapy9.
Paeonol has been shown to exert its effects through multiple pathways. It suppresses the expression of intercellular adhesion molecule-1 (ICAM-1) in endothelial cells, which is a critical molecule in the development of atherosclerosis. This suppression is achieved by blocking the signaling pathways of p38, ERK, and nuclear factor-kappaB (NF-κB), which are involved in the production of ICAM-1 induced by tumor necrosis factor-alpha (TNF-alpha)1. Additionally, paeonol has been found to protect endothelial cells from apoptosis induced by oxidized low-density lipoprotein (ox-LDL) through the inhibition of the LOX-1/p38MAPK/NF-κB pathway3. It also exhibits vasodilatory effects by inhibiting voltage-dependent and receptor-operated Ca^2+ channels, as well as intracellular Ca^2+ release, which may contribute to its cardiovascular protective properties4.
In the context of oxidative stress and inflammation, paeonol activates the Nrf2/NF-κB/NFATc1 signaling pathway, which plays a role in inhibiting osteoclastogenesis and protecting against periodontitis5. Moreover, it has been shown to inhibit autophagy in vascular endothelial cells by upregulating the expression of miRNA-30a, which in turn downregulates Beclin-1, a key protein involved in autophagy6. Paeonol also demonstrates neuroprotective effects by downregulating ERK activation and inhibiting apoptosis in neuronal cells7. Furthermore, it protects against endoplasmic reticulum stress-induced endothelial dysfunction via the AMPK/PPARδ signaling pathway8 and prevents hepatotoxicity induced by the chemotherapeutic agent epirubicin through inhibition of the PI3K/Akt/NF-κB pathway9.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: